molecular formula C31H27N3O3S2 B12046488 N-([1,1'-Biphenyl]-2-yl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide CAS No. 477331-42-3

N-([1,1'-Biphenyl]-2-yl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B12046488
CAS No.: 477331-42-3
M. Wt: 553.7 g/mol
InChI Key: KTRCSGRIAFSFLR-UHFFFAOYSA-N
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Description

N-([1,1'-Biphenyl]-2-yl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide (CAS: 477331-42-3) is a structurally complex molecule featuring:

  • A 4-methoxyphenyl group at position 3, enhancing lipophilicity and electronic effects.
  • A thioacetamide bridge linking the core to a biphenyl-2-yl group, facilitating diverse intermolecular interactions.

Safety guidelines highlight precautions for handling, including avoidance of heat and ignition sources (P210) and mandatory pre-use instructions (P201) .

Properties

CAS No.

477331-42-3

Molecular Formula

C31H27N3O3S2

Molecular Weight

553.7 g/mol

IUPAC Name

2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2-phenylphenyl)acetamide

InChI

InChI=1S/C31H27N3O3S2/c1-37-22-17-15-21(16-18-22)34-30(36)28-24-12-6-8-14-26(24)39-29(28)33-31(34)38-19-27(35)32-25-13-7-5-11-23(25)20-9-3-2-4-10-20/h2-5,7,9-11,13,15-18H,6,8,12,14,19H2,1H3,(H,32,35)

InChI Key

KTRCSGRIAFSFLR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC=CC=C4C5=CC=CC=C5)SC6=C3CCCC6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1’-Biphenyl]-2-yl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. The general synthetic route can be outlined as follows:

    Formation of the Thienopyrimidine Core: The synthesis begins with the construction of the thienopyrimidine core. This can be achieved through the cyclization of appropriate starting materials under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, often using a methoxyphenyl halide and a suitable nucleophile.

    Attachment of the Biphenyl Group: The biphenyl group is attached through a coupling reaction, such as Suzuki or Heck coupling, using a biphenyl boronic acid or biphenyl halide.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction, typically using an acyl chloride or anhydride and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

N-([1,1’-Biphenyl]-2-yl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the thienopyrimidine ring to a dihydro derivative.

    Substitution: The biphenyl and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and dihydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Biological Activities

Preliminary studies indicate that compounds similar to N-([1,1'-Biphenyl]-2-yl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide exhibit significant biological activities. These include:

  • Anticancer Activity : The thieno[2,3-d]pyrimidine derivatives have shown promise as inhibitors of various kinases involved in cancer progression. For instance, they may target platelet-derived growth factor receptors (PDGFr) and fibroblast growth factor receptors (FGFr), which are critical in tumor growth and angiogenesis .
  • Antimicrobial Properties : Similar compounds have demonstrated effectiveness against a range of bacterial strains. The presence of the thioacetamide group may enhance their interaction with microbial cell walls .
  • Anti-inflammatory Effects : Some derivatives have been reported to exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines .

Case Studies and Research Findings

Several studies have documented the therapeutic potential of related compounds:

StudyFindings
Queener et al. (2008)Identified inhibitors targeting PDGFr and FGFr using pyridopyrimidine derivatives. Demonstrated efficacy in reducing tumor growth in vitro .
Li et al. (2020)Developed an efficient synthetic pathway for a related compound with high yields and fewer steps; showed promising anticancer activity .
Recent Review (2022)Compiled data on various pyridopyrimidine derivatives highlighting their synthesis and biological activities; emphasized their potential in drug design .

Mechanism of Action

The mechanism of action of N-([1,1’-Biphenyl]-2-yl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure Variations

Hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-one vs. Thieno[2,3-d]pyrimidine
  • Target Compound: The hexahydrobenzo ring introduces conformational rigidity and may improve metabolic stability compared to non-hydrogenated analogs.
Dihydroquinazolin-2-yl Core
  • N-([1,1'-Biphenyl]-2-yl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide (CAS: 618432-29-4): Replaces the thienopyrimidine core with a dihydroquinazoline system, altering electronic properties and hydrogen-bonding capacity .

Substituent Effects

Compound Key Substituents Impact on Properties
Target Compound 4-Methoxyphenyl, biphenyl-2-yl Enhanced lipophilicity, π-π stacking
8b 4-Trifluoromethylphenoxy Electron-withdrawing, increased metabolic resistance
2-Chloro-N′-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide Chloroacetohydrazide Polar hydrazide group improves water solubility
N-(4-Acetylphenyl)-2-[[3-(4-ethoxyphenyl)-3,4,5,6,7,8-hexahydro-7-methyl-4-oxopyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl]thio]acetamide Pyrido-thieno core, acetylphenyl Extended conjugation, potential for enhanced binding affinity

Physicochemical Properties

Property Target Compound 8b Hydrazide Analog
Molecular Weight ~600 (estimated) 507.45 395.87
Solubility Low (lipophilic core) Moderate (polar CF3) High (hydrazide)
Melting Point Not reported 214–216°C 192–194°C

Biological Activity

N-([1,1'-Biphenyl]-2-yl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its structure combines a biphenyl moiety and a thieno[2,3-d]pyrimidine framework, which are known for various biological activities. This article explores the biological activity of this compound, providing insights into its pharmacological potential based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular weight of approximately 553.69 g/mol and features multiple functional groups that facilitate interactions with biological targets. The structural complexity suggests a diverse range of biological activities.

PropertyValue
Molecular FormulaC27H28N2O3S
Molecular Weight553.69 g/mol
XLogP3-AA7.1
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count6
Rotatable Bond Count7

Anticancer Properties

Preliminary studies indicate that compounds similar to N-([1,1'-Biphenyl]-2-yl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that related thieno[2,3-d]pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines such as HCT116 (colon), MCF-7 (breast), and A549 (lung) with IC50 values in the low micromolar range .

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of this compound. Similar compounds have demonstrated activity against a range of pathogens:

  • Antibacterial Activity: Compounds with thieno[2,3-d]pyrimidine scaffolds have shown effectiveness against Gram-positive and Gram-negative bacteria. For example, derivatives have been reported to inhibit Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 16 μg/mL .

The mechanism by which N-([1,1'-Biphenyl]-2-yl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes such as dihydrofolate reductase (DHFR) and various tyrosine kinases .
  • Induction of Apoptosis: Studies suggest that these compounds may trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of thieno[2,3-d]pyrimidine derivatives on human cancer cell lines. The results indicated that certain modifications to the thieno[2,3-d]pyrimidine structure significantly enhanced cytotoxicity against MCF-7 cells. The most potent derivative exhibited an IC50 value of approximately 0.5 μM .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related compounds against various bacterial strains. The study found that a specific derivative demonstrated a broad spectrum of activity with MIC values ranging from 8 to 16 μg/mL against both Gram-positive and Gram-negative bacteria .

Q & A

Q. What synthetic routes are available for this compound, and how can reaction conditions be optimized?

The compound can be synthesized via a multi-step approach involving cyclization and functionalization. For example, a Gewald reaction (common for thienopyrimidine scaffolds) may be employed, as seen in analogous syntheses of hexahydrobenzo[4,5]thieno[2,3-d]pyrimidines . Key steps include:

  • Cyclization : Using ethyl 2-cyanoacetate and sulfur in the presence of a base.
  • Thioether formation : Reacting intermediates with isothiocyanates or chloroacetamide derivatives. Optimization involves adjusting solvent polarity (e.g., acetonitrile for better intermediate stability) and temperature control to minimize side reactions. Sodium borohydride reduction may refine substituent positioning .

Q. What spectroscopic techniques are critical for structural validation?

  • 1H/13C NMR : Confirm substitution patterns (e.g., methoxyphenyl, biphenyl groups) and thioacetamide linkage.
  • IR spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and thioamide (C=S, ~1250 cm⁻¹) stretches.
  • Mass spectrometry (ESI-MS) : Verify molecular weight and fragmentation patterns . X-ray crystallography (e.g., SHELXL refinement) resolves conformational ambiguities, such as hexahydrobenzo ring puckering .

Q. How is preliminary biological activity assessed?

Initial screens focus on:

  • Antimicrobial activity : Agar diffusion assays against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., leukemia, breast cancer) to determine IC₅₀ values .
  • Anti-inflammatory potential : COX-2 inhibition assays using ELISA kits .

Advanced Research Questions

Q. How can contradictory biological data (e.g., high in vitro activity but low in vivo efficacy) be resolved?

Contradictions often arise from pharmacokinetic limitations. Strategies include:

  • Metabolic stability assays : Liver microsome studies to identify rapid degradation (e.g., cytochrome P450 interactions).
  • Solubility enhancement : Co-solvent systems (DMSO/PEG) or prodrug design for better bioavailability .
  • Target engagement validation : CRISPR knockouts or siRNA silencing to confirm mechanism-specific effects .

Q. What computational tools are recommended for mechanistic studies?

  • Molecular docking (AutoDock Vina) : Predict binding to targets like tubulin or kinases, leveraging the thienopyrimidine core’s π-π stacking potential .
  • Molecular dynamics (GROMACS) : Simulate ligand-receptor stability over 100+ ns trajectories.
  • QSAR models : Correlate substituent effects (e.g., methoxy vs. trifluoromethyl) with activity using Hammett constants .

Q. How does the compound’s stereochemistry impact its activity?

The hexahydrobenzo ring adopts a chair conformation, confirmed by X-ray data . Stereoelectronic effects from the 4-oxo group influence hydrogen bonding with biological targets. Racemic mixtures may show reduced potency compared to enantiopure forms, necessitating chiral HPLC separation .

Q. What strategies improve selectivity against off-target enzymes?

  • Fragment-based design : Replace the biphenyl group with polar substituents (e.g., pyridyl) to reduce hydrophobic off-target binding.
  • Kinome-wide profiling : Use kinase inhibitor panels (e.g., DiscoverX) to identify selectivity cliffs .

Methodological Challenges & Solutions

Q. How are reactive intermediates (e.g., thiols) stabilized during synthesis?

  • Protection/deprotection : Use tert-butylthio groups, removed later via TFA.
  • Inert atmosphere : Schlenk line techniques prevent oxidation of thiol intermediates .

Q. What statistical approaches optimize experimental design (DoE)?

  • Response surface methodology (RSM) : Central composite design to maximize yield by varying temperature, catalyst loading, and solvent ratios.
  • ANOVA analysis : Identify significant factors (e.g., p < 0.05) in multi-step syntheses .

Q. How are crystallographic data discrepancies addressed?

  • Twinning analysis : Use SHELXD to deconvolute overlapping reflections in poorly diffracting crystals.
  • Hirshfeld surface analysis : Resolve ambiguous hydrogen-bonding networks .

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